molecular formula C17H22N2O B7051384 N-[(5-ethoxypyridin-2-yl)methyl]-2-phenylpropan-2-amine

N-[(5-ethoxypyridin-2-yl)methyl]-2-phenylpropan-2-amine

Cat. No.: B7051384
M. Wt: 270.37 g/mol
InChI Key: BUFAYWDXXWWUAY-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(5-ethoxypyridin-2-yl)methyl]-2-phenylpropan-2-amine typically involves the reaction of 5-ethoxypyridine-2-carbaldehyde with 2-phenylpropan-2-amine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as palladium on carbon (Pd/C). The reaction mixture is heated to a specific temperature, typically around 80-100°C, and stirred for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. The use of automated reactors and advanced monitoring systems ensures precise control over reaction parameters, leading to consistent product quality .

Chemical Reactions Analysis

Types of Reactions

N-[(5-ethoxypyridin-2-yl)methyl]-2-phenylpropan-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amine derivatives. Substitution reactions can result in the formation of various substituted pyridine derivatives .

Scientific Research Applications

N-[(5-ethoxypyridin-2-yl)methyl]-2-phenylpropan-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(5-ethoxypyridin-2-yl)methyl]-2-phenylpropan-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of specific enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

  • 5-[(4-ethylpiperazin-1-yl)methyl]pyridin-2-amine
  • N-(pyridin-2-yl)amides
  • 3-bromoimidazo[1,2-a]pyridines

Uniqueness

N-[(5-ethoxypyridin-2-yl)methyl]-2-phenylpropan-2-amine is unique due to its specific structural features, such as the ethoxy group on the pyridine ring and the phenylpropan-2-amine moiety. These structural elements contribute to its distinct chemical and biological properties, setting it apart from other similar compounds .

Properties

IUPAC Name

N-[(5-ethoxypyridin-2-yl)methyl]-2-phenylpropan-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O/c1-4-20-16-11-10-15(18-13-16)12-19-17(2,3)14-8-6-5-7-9-14/h5-11,13,19H,4,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUFAYWDXXWWUAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CN=C(C=C1)CNC(C)(C)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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